molecular formula C22H22N2O5 B2587880 (E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)benzoate CAS No. 380424-61-3

(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)benzoate

Cat. No.: B2587880
CAS No.: 380424-61-3
M. Wt: 394.427
InChI Key: WHMBLEALBGXBIS-LFIBNONCSA-N
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Description

(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester group, a cyano group, and an acrylamide moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the acrylamide moiety: This can be achieved by reacting 4-isopropoxy-3-methoxybenzaldehyde with cyanoacetic acid in the presence of a base to form the corresponding acrylonitrile intermediate.

    Amidation: The acrylonitrile intermediate is then reacted with methyl 2-aminobenzoate under suitable conditions to form the desired acrylamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis can further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and cyano groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)benzoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-cyano-3-phenylacrylamido)benzoate: Lacks the isopropoxy and methoxy groups, making it less versatile.

    Ethyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-14(2)29-19-10-9-15(12-20(19)27-3)11-16(13-23)21(25)24-18-8-6-5-7-17(18)22(26)28-4/h5-12,14H,1-4H3,(H,24,25)/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMBLEALBGXBIS-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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